Acyloins
Acylins are a class of organic compounds that play significant roles in various chemical and pharmaceutical applications. Structurally, acyloins consist of an aromatic ring system fused with an aldehyde or ketone group through a methylene bridge. These molecules often exhibit unique reactivity due to their conjugated systems, making them valuable intermediates for the synthesis of complex organic structures.
Acyloins find extensive use in pharmaceuticals as precursors for drug development, particularly in the synthesis of bioactive compounds and natural product analogues. Their ability to undergo diverse chemical transformations makes them versatile building blocks in medicinal chemistry. Additionally, they have applications in agrochemicals, serving as intermediates for herbicides and pesticides.
Due to their structural complexity and functional diversity, acyloins are also explored in materials science for the synthesis of advanced polymers and composites with enhanced properties. The chemical reactivity of these compounds allows for the introduction of various functional groups, which can tailor their performance for specific applications.
Overall, acyloins represent a dynamic class of molecules with wide-ranging potential in both academic research and industrial settings.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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2-Pentanone, 3-hydroxy- | 3142-66-3 | C5H10O2 |
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2-Pentanone,1-chloro-3-hydroxy-4-methyl- | 23387-09-9 | C6H11ClO2 |
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2-Cyclopenten-1-one,4,5-dihydroxy-5-(hydroxymethyl)-, (4S,5S)- | 49644-25-9 | C6H8O4 |
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Propioin | 4984-85-4 | C6H12O2 |
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3-Pentanone,2-hydroxy-2,4-dimethyl- | 3212-67-7 | C7H14O2 |
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3-Pentanone,4-hydroxy-2,2-dimethyl-, (4R)- | 124089-61-8 | C7H14O2 |
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2-Hexanone,3-hydroxy-5-methyl- | 163038-04-8 | C7H14O2 |
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2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(2-methyl-1-oxopropyl)- | 142628-20-4 | C20H28O5 |
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2-Pentanone, 3-hydroxy-4-methyl-, (R)- (9CI) | 173851-00-8 | C6H12O2 |
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3-hydroxybutan-2-one | 51555-24-9 | C4H8O2 |
Literatura relevante
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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